molecular formula C21H18FN3O2S B12382756 Tuberculosis inhibitor 7

Tuberculosis inhibitor 7

Cat. No.: B12382756
M. Wt: 395.5 g/mol
InChI Key: RKPUYIBLTUCHSD-UHFFFAOYSA-N
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Description

Tuberculosis Inhibitor 7 is a promising compound in the fight against tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound has shown significant potential in inhibiting the growth and proliferation of Mycobacterium tuberculosis, making it a valuable candidate for further research and development in tuberculosis treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tuberculosis Inhibitor 7 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The process typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired pharmacophores. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, optimizing the use of reagents, and implementing purification techniques such as crystallization and chromatography. The goal is to produce the compound in large quantities while maintaining its efficacy and safety.

Chemical Reactions Analysis

Types of Reactions: Tuberculosis Inhibitor 7 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying degrees of biological activity.

    Reduction: Reduction reactions can modify the functional groups, potentially enhancing the compound’s inhibitory effects.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique properties that can be further explored for their therapeutic potential.

Scientific Research Applications

Tuberculosis Inhibitor 7 has a wide range of scientific research applications, including:

    Chemistry: The compound serves as a valuable tool for studying the chemical properties and reactivity of tuberculosis inhibitors.

    Biology: Researchers use this compound to investigate the biological pathways involved in Mycobacterium tuberculosis infection and resistance mechanisms.

    Medicine: The compound is being explored as a potential therapeutic agent for treating tuberculosis, especially in cases where traditional treatments are ineffective.

    Industry: this compound is used in the development of new diagnostic tools and drug formulations to improve tuberculosis treatment outcomes.

Mechanism of Action

The mechanism of action of Tuberculosis Inhibitor 7 involves targeting specific enzymes and pathways essential for the survival and replication of Mycobacterium tuberculosis. The compound binds to key proteins, inhibiting their function and disrupting critical processes such as cell wall synthesis, energy production, and DNA replication. This leads to the eventual death of the bacterial cells and a reduction in the infection.

Comparison with Similar Compounds

    Isoniazid: A first-line anti-tuberculosis drug that inhibits mycolic acid synthesis.

    Rifampicin: Another first-line drug that targets RNA polymerase.

    Ethambutol: Inhibits arabinosyl transferases involved in cell wall biosynthesis.

    Pyrazinamide: Disrupts membrane transport and energy production.

Uniqueness of Tuberculosis Inhibitor 7: this compound stands out due to its unique mechanism of action and its ability to target multiple pathways simultaneously. This multi-target approach reduces the likelihood of resistance development and enhances the compound’s efficacy against drug-resistant strains of Mycobacterium tuberculosis.

Properties

Molecular Formula

C21H18FN3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

2-(4-fluorophenyl)-3-methoxy-6-[(3-methoxyphenyl)methylsulfanyl]imidazo[1,2-b]pyridazine

InChI

InChI=1S/C21H18FN3O2S/c1-26-17-5-3-4-14(12-17)13-28-19-11-10-18-23-20(21(27-2)25(18)24-19)15-6-8-16(22)9-7-15/h3-12H,13H2,1-2H3

InChI Key

RKPUYIBLTUCHSD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NN3C(=NC(=C3OC)C4=CC=C(C=C4)F)C=C2

Origin of Product

United States

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